Cortisol sulfate

説明

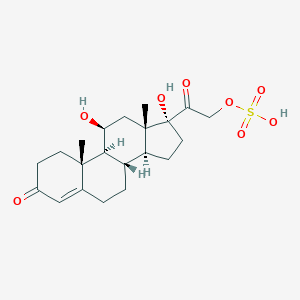

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVLCJDINAUYJW-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-43-6 | |

| Record name | Cortisol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisol 21-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Cortisol Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical account of the discovery of cortisol sulfate, a key metabolite of cortisol. It details the initial identification and isolation of this steroid conjugate, tracing the timeline of pivotal discoveries and acknowledging the key researchers who propelled the field forward. This document outlines the evolution of experimental techniques used for the separation, identification, and quantification of this compound, presenting detailed methodologies from seminal studies. Quantitative data from foundational research are summarized in structured tables for comparative analysis. Furthermore, metabolic and signaling pathways related to this compound are illustrated using DOT language diagrams, offering a visual representation of the biochemical processes. This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of the scientific journey that unveiled the significance of this compound.

Introduction: The Dawn of Steroid Conjugates

The story of this compound discovery is intrinsically linked to the broader exploration of steroid metabolism in the mid-20th century. Following the isolation and synthesis of cortisol in the 1930s and 1940s, the scientific community's focus shifted towards understanding its fate within the human body[1]. Early research indicated that cortisol was extensively metabolized before excretion, leading to the investigation of various conjugated forms that rendered the steroid more water-soluble for elimination through urine. The initial focus was on glucuronide conjugates, but evidence began to emerge for the existence of sulfated steroids.

The Initial Discovery and Key Milestones

The first crucial step towards the identification of this compound was the development of methods to separate and identify steroid conjugates.

Pioneering Chromatographic Techniques (Late 1950s - Early 1960s):

Groundbreaking work by J.R. Pasqualini and his colleagues in the late 1950s and early 1960s was instrumental. Their development and application of paper chromatography techniques allowed for the separation of different corticosteroid conjugates. A pivotal 1960 publication by Pasqualini, Zelnik, and Jayle described the separation of 21-sulfates of corticosteroids, providing the first strong evidence for the existence of this compound.

Confirmation and Structural Elucidation (Early to Mid-1960s):

Following the initial chromatographic evidence, the subsequent challenge was the definitive identification and structural confirmation of this compound. Researchers, including Etienne-Emile Baulieu, made significant contributions during this period. Through a combination of chemical and enzymatic hydrolysis, followed by the analysis of the liberated steroid, they confirmed the presence of a sulfate group attached to the cortisol molecule.

Metabolic Studies and Physiological Significance (Late 1960s - 1970s):

With the existence of this compound firmly established, research efforts turned towards understanding its metabolism and physiological relevance. Seminal studies in the 1970s, such as those by C.S. Hall and colleagues, and L. Kornel and S. Miyabo, utilized radiolabeled cortisol to trace its metabolic fate. These studies were crucial in demonstrating that cortisol is converted to various sulfate-conjugated metabolites in the body and that this compound itself is a circulating metabolite.

Key Experiments and Methodologies

The discovery and characterization of this compound relied on a series of innovative experimental protocols. Below are detailed methodologies from some of the key studies.

Pasqualini, Zelnik, and Jayle (1960): Paper Chromatography of Corticosteroid 21-Sulfates

Objective: To develop a method for the separation of corticosteroid 21-sulfates.

Experimental Protocol:

-

Sample Preparation: Urine extracts containing corticosteroid conjugates were used as the starting material.

-

Chromatography System: Paper chromatography was employed using a Bush A system (Toluene/Methanol/Water, 100:50:50 v/v/v).

-

Development: The chromatograms were developed for 12-16 hours.

-

Detection: The separated steroid sulfates were visualized by their fluorescence under ultraviolet light after spraying with a solution of sodium hydroxide.

-

Identification: The positions of the unknown steroid sulfates were compared with those of synthetically prepared reference standards.

Hall et al. (1970): Simultaneous Metabolism of Cortisol and this compound

Objective: To investigate the metabolism of cortisol and this compound in normal human adults.

Experimental Protocol:

-

Radiolabeling: [4-¹⁴C]cortisol and [1,2-³H]cortisol 21-sulfate were prepared and administered intravenously to human subjects.

-

Sample Collection: 24-hour urine samples were collected for several days.

-

Extraction: Unconjugated steroids were extracted with ethyl acetate. The remaining aqueous phase was then subjected to solvolysis to cleave the sulfate conjugates.

-

Separation: The extracted steroids were separated by paper chromatography.

-

Quantification: The radioactivity of the separated metabolites was measured using a liquid scintillation counter to determine the metabolic fate of each tracer.

Kornel and Miyabo (1975): Urinary Excretion of Sulfate-Conjugated Cortisol Metabolites

Objective: To identify and quantify the various sulfate-conjugated metabolites of cortisol in human urine.

Experimental Protocol:

-

Tracer Administration: [4-¹⁴C]cortisol was administered intravenously to subjects.

-

Urine Collection: 24-hour urine samples were collected.

-

Extraction and Fractionation: The urine was passed through a column of Amberlite XAD-2 resin to adsorb the steroid conjugates. The conjugates were then eluted and fractionated into glucuronide and sulfate fractions by chromatography on a DEAE-Sephadex column.

-

Hydrolysis: The sulfate fraction was subjected to solvolysis to release the free steroids.

-

Identification and Quantification: The liberated steroids were identified and quantified using gas-liquid chromatography and mass spectrometry.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from the foundational research on this compound.

| Study | Parameter Measured | Value | Biological Sample |

| Hall et al. (1970) | Secretion rate of cortisol | 12.8 ± 3.5 mg/24h | Plasma |

| Hall et al. (1970) | Secretion rate of this compound | 0.14 ± 0.06 mg/24h | Plasma |

| Kornel and Miyabo (1975) | Percentage of administered [¹⁴C]cortisol excreted as sulfate conjugates | 2-5% | Urine |

| Study | Metabolite | Percentage of Total Urinary Cortisol Sulfates |

| Kornel and Miyabo (1975) | Tetrahydrothis compound | ~30% |

| Kornel and Miyabo (1975) | Allotetrahydrothis compound | ~20% |

| Kornel and Miyabo (1975) | Tetrahydrocortisone sulfate | ~15% |

| Kornel and Miyabo (1975) | Cortol sulfates | ~10% |

| Kornel and Miyabo (1975) | Cortolone sulfates | ~10% |

Metabolic Pathways and Signaling

The sulfation of cortisol is a critical step in its metabolism, primarily occurring in the liver and adrenal glands. This process is catalyzed by sulfotransferase enzymes.

Biosynthesis of this compound

The biosynthesis of this compound involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 21-hydroxyl group of cortisol. This reaction is catalyzed by a specific cortisol sulfotransferase.

Experimental Workflow for Cortisol Metabolite Analysis

The general workflow for analyzing cortisol and its conjugated metabolites in early studies involved several key steps, from sample collection to final identification.

The Role of this compound in Steroid Homeostasis

While initially considered an inactive metabolite for excretion, emerging evidence suggests that this compound may play a more complex role in steroid homeostasis. It can act as a reservoir for cortisol, with the potential for de-sulfation back to the active hormone in peripheral tissues by steroid sulfatase.

Conclusion

The discovery of this compound was a significant advancement in our understanding of steroid hormone metabolism. From the pioneering chromatographic separations in the early 1960s to the detailed metabolic studies of the 1970s, the journey of its discovery highlights the importance of methodological innovation in biochemical research. While initially viewed as a mere excretory product, the role of this compound is now understood to be more nuanced, potentially acting as a circulating reservoir of its parent hormone. This historical perspective provides a valuable foundation for ongoing research into the physiological and pathological roles of sulfated steroids and their potential as therapeutic targets and diagnostic markers.

References

A Technical Guide to the Fundamental Chemical Properties of Cortisol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core chemical and biological properties of cortisol sulfate. It is intended to serve as a technical resource, summarizing key data, experimental methodologies, and biological interactions relevant to the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound (also known as cortisol 21-sulfate) is a significant endogenous metabolite of cortisol (hydrocortisone)[1][2][3][4]. Formed by the enzymatic sulfation of cortisol, this conjugated steroid plays a distinct role in the body's complex endocrine system[5]. While cortisol is widely recognized as the primary glucocorticoid involved in stress response, metabolism, and immune function, its sulfated form exhibits unique chemical properties and biological specificities[6][7][8]. Notably, this compound is a specific, high-affinity ligand for intracellular transcortin (corticosteroid-binding globulin, CBG), distinguishing its binding profile from that of unconjugated cortisol, which interacts with both glucocorticoid (GC) and mineralocorticoid (MR) receptors[3][4][9][10][11]. Understanding the fundamental properties of this compound is crucial for accurately interpreting steroid metabolism, developing novel diagnostic assays, and designing targeted therapeutic agents.

Core Chemical and Physical Properties

This compound is a steroid sulfate created by the formal condensation of the 21-hydroxy group of cortisol with sulfuric acid[5][12]. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | PubChem[5] |

| Molecular Formula | C₂₁H₃₀O₈S | MedChemExpress, PubChem[1][3][5][12] |

| Molecular Weight | 442.52 g/mol | MedChemExpress, PubChem[1][3][5][12] |

| CAS Number | 1253-43-6 | MedChemExpress, PubChem[1][3][5][12] |

| Synonyms | Cortisol 21-sulfate, Cortisol-21-sulfate, F(K)S Cpd | PubChem[5] |

| Chemical Class | Steroid Sulfate, 11-beta-hydroxy steroid, 17-alpha-hydroxy steroid, 20-oxo steroid, 3-oxo-Delta(4) steroid | BioChemPartner[12] |

Solubility and Stability

-

Water Solubility : The sulfate group increases the polarity of the cortisol molecule, enhancing its water solubility compared to the parent cortisol. The sodium salt form of this compound, in particular, exhibits greater water solubility and stability[1].

-

Organic Solvents : Cortisol itself is soluble in organic solvents like ethanol, methanol, and DMSO[13]. While specific data for the sulfated conjugate is sparse, it is reasonable to infer solubility in polar organic solvents. For preparing stock solutions, it is recommended to select an appropriate solvent and store aliquots to prevent degradation from repeated freeze-thaw cycles[4].

-

Stability and Storage : Stock solutions of this compound sodium salt are stable for up to 6 months when stored at -80°C and for 1 month at -20°C[11]. It is crucial to store solutions in sealed containers, protected from moisture[11]. Unconjugated cortisol is noted to be sensitive to light and unstable in the presence of strong acids or alkalis[14].

Biological Specificity and Binding Affinity

A defining characteristic of this compound is its unique binding profile within the corticosteroid system.

-

High Affinity for Transcortin (CBG) : this compound is a specific, high-affinity ligand for intracellular transcortin[1][2][3][4][9][10][11]. This specific interaction allows this compound to be used as a marker to identify and characterize this third type of corticosteroid binder, separate from GC and MR receptors[9][10].

-

Low Affinity for GC and MR Receptors : Unlike its parent compound, this compound has no appreciable affinity for either glucocorticoid (GC) or mineralocorticoid (MC) receptors[9]. This specificity is critical for its use in experimental systems to dissect the distinct roles of different corticosteroid binders[10].

In a study on bovine aortic cytosol, cortisol-21-sulfate was used in competitive binding assays to specifically block the binding of other radiolabeled steroids to the transcortin-like binder, thereby enabling the clear discrimination between the three types of corticosteroid binders[9][10]. While the search results highlight this specific affinity, they do not provide a quantitative dissociation constant (Kd) for the this compound-transcortin interaction. However, one study noted that in competitive binding experiments, a fixed concentration of a 3H-labeled steroid equivalent to twice its Kd value was used, implying that such values are experimentally determinable[9].

Signaling and Metabolic Relationships

This compound is part of a dynamic metabolic axis involving steroid synthesis, sulfation, and desulfation. While it does not initiate a classical signaling cascade via GC/MR receptors, its interaction with transcortin and its metabolic fate are key aspects of its biological role.

Steroid hormones are synthesized in endocrine tissues and can be sulfated. These sulfated steroids are then transported and taken up by target cells via organic anion transporter proteins[15]. Inside the cell, the ubiquitous enzyme steroid sulfatase (STS) can cleave the sulfate group, converting the steroid back to its more biologically active, unconjugated form[15]. This interplay forms the "steroid sulfate axis."

Experimental Protocols

Synthesis of this compound

A general method for the small-scale synthesis of steroid sulfates suitable for analytical laboratories involves the sulfation of the parent steroid followed by purification.

Methodology:

-

Sulfation Reaction : A solution of the parent steroid (e.g., cortisol) in a suitable solvent like pyridine or 1,4-dioxane is treated with a sulfating agent such as sulfur trioxide pyridine complex (SO₃·py) or sulfur trioxide triethylamine complex (SO₃·NEt₃)[16]. The reaction is typically stirred at room temperature for an extended period (e.g., 20 hours) to ensure complete conversion[16].

-

Precipitation : The reaction mixture is added to a non-polar solvent like diethyl ether, causing the steroid sulfate salt to precipitate[16].

-

Collection : The precipitate is collected by filtration.

-

Purification : The crude product can be purified by recrystallization from a solvent mixture (e.g., dichloromethane/diethyl ether) or, more conveniently for small scales, by solid-phase extraction (SPE)[16]. SPE is a routine technique in analytical labs that provides a rapid and efficient means of purification[16].

Purification of this compound

Solid-Phase Extraction (SPE) Protocol: This method is adapted from a general protocol for purifying various steroid sulfates[16].

-

Column Conditioning : An appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned according to the manufacturer's instructions, typically involving sequential washes with methanol and water.

-

Sample Loading : The crude steroid sulfate, dissolved in a minimal amount of a suitable solvent, is loaded onto the conditioned SPE cartridge.

-

Washing : The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unreacted reagents and other polar impurities.

-

Elution : The purified steroid sulfate is eluted from the cartridge using a stronger organic solvent, such as methanol.

-

Solvent Evaporation : The solvent from the eluate is evaporated under a stream of nitrogen or using a vacuum concentrator to yield the purified steroid sulfate salt.

Analysis of Cortisol and its Metabolites

Multiple techniques are available for the detection and quantification of cortisol and its conjugates. The choice of method depends on the required sensitivity, specificity, and the sample matrix.

Analytical Workflow Overview:

Methodologies:

-

Immunoassays (e.g., ELISA) : These are the most frequently used techniques for routine clinical analysis due to their high throughput[17][18]. The principle is based on competitive binding, where cortisol in a sample competes with a labeled cortisol for binding sites on a specific antibody[6]. A major limitation is the potential for cross-reactivity with other steroids (e.g., 11-deoxycortisol, cortisone, or prednisolone), which can lead to inaccuracies[19][17][18].

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is considered a reference method due to its high specificity and sensitivity[17][18]. Chromatographic separation (e.g., using a C18 column) physically separates cortisol from other structurally similar steroids before detection by mass spectrometry[20]. This eliminates the cross-reactivity issues inherent in immunoassays, allowing for accurate quantification even at low concentrations, such as in saliva[17][20]. Sample preparation for LC-MS often involves protein precipitation (e.g., with zinc sulfate/methanol) and/or solid-phase extraction to remove interfering matrix components[17].

-

Colorimetric Analyses : Methods using chromogens like blue tetrazolium or Prussian blue can also be used for cortisol detection. The blue tetrazolium method has been noted for its rapid reaction rate and low limit of detection, making it potentially suitable for applications in wearable sensors for monitoring cortisol in sweat[21].

Conclusion

This compound possesses a distinct chemical profile that differentiates it from its unconjugated precursor. Its increased polarity, specific high-affinity binding to transcortin, and lack of interaction with glucocorticoid and mineralocorticoid receptors are fundamental properties that define its biological role. For researchers and drug development professionals, these characteristics are critical. The specificity of this compound for transcortin provides a valuable tool for isolating and studying the corticosteroid-binding globulin system. Furthermore, a thorough understanding of its synthesis, purification, and analytical detection is essential for advancing research into steroid metabolism and developing more precise diagnostics and targeted therapeutics in endocrinology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C21H30O8S | CID 102172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Cortisol Signaling → Area [lifestyle.sustainability-directory.com]

- 8. cortisol signaling pathwayRat Genome Database [rgd.mcw.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 404 | BioChemPartner [m.biochempartner.com]

- 13. researchgate.net [researchgate.net]

- 14. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jme.bioscientifica.com [jme.bioscientifica.com]

- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 17. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acb.org.uk [acb.org.uk]

- 19. researchgate.net [researchgate.net]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. Comparison of Colorimetric Analyses to Determine Cortisol in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Pathway of Cortisol Sulfate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the detailed biosynthetic pathway of cortisol sulfate, a crucial metabolite in human physiology. The document outlines the multi-step enzymatic conversion of cholesterol to cortisol within the adrenal cortex and the subsequent sulfation process, primarily in the liver and adrenal glands. This guide provides a comprehensive overview of the key enzymes, their kinetics, and detailed experimental protocols for studying this pathway, aimed at facilitating further research and therapeutic development.

The Genesis of Cortisol: From Cholesterol to a Key Glucocorticoid

The synthesis of cortisol is a complex process that occurs within the mitochondria and smooth endoplasmic reticulum of the zona fasciculata in the adrenal cortex. This pathway involves a series of enzymatic reactions catalyzed by members of the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs).

The journey begins with the uptake of cholesterol into the adrenal cortical cells. The rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. Once inside the mitochondria, the biosynthesis of cortisol proceeds through the following key enzymatic steps:

-

Cholesterol to Pregnenolone: The cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc or desmolase), located in the inner mitochondrial membrane, catalyzes the conversion of cholesterol to pregnenolone. This is a critical and highly regulated step in all steroid hormone synthesis.

-

Pregnenolone to Progesterone or 17α-Hydroxypregnenolone: Pregnenolone then moves to the smooth endoplasmic reticulum. Here, it can be acted upon by two different enzymes:

-

3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) converts pregnenolone to progesterone.

-

CYP17A1 (17α-hydroxylase/17,20-lyase) hydroxylates pregnenolone at the 17α position to form 17α-hydroxypregnenolone.

-

-

Formation of 17α-Hydroxyprogesterone: 17α-hydroxyprogesterone is a central intermediate in cortisol synthesis and can be formed via two routes:

-

Progesterone is hydroxylated by CYP17A1 to form 17α-hydroxyprogesterone.

-

17α-hydroxypregnenolone is converted by 3β-HSD to 17α-hydroxyprogesterone.

-

-

17α-Hydroxyprogesterone to 11-Deoxycortisol: The enzyme CYP21A2 (21-hydroxylase), also located in the smooth endoplasmic reticulum, catalyzes the hydroxylation of 17α-hydroxyprogesterone at the 21-position to produce 11-deoxycortisol.

-

11-Deoxycortisol to Cortisol: For the final step, 11-deoxycortisol is transported back into the mitochondria. Here, CYP11B1 (11β-hydroxylase) hydroxylates 11-deoxycortisol at the 11β-position to yield the final product, cortisol.

Quantitative Data: Enzyme Kinetics in Cortisol Biosynthesis

The following table summarizes the available kinetic parameters for the key human enzymes involved in the cortisol biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the expression system, purity of the enzyme, and substrate presentation.

| Enzyme | Substrate | Product | Km (μM) | Vmax or kcat | Source |

| CYP11A1 | Cholesterol | Pregnenolone | 0.16 ± 0.04 | 56 ± 8 mol/min/mol P450scc | [1] |

| 22R-Hydroxycholesterol | Pregnenolone | 1.0 - 2.0 | - | [2] | |

| 3β-HSD (Type 2) | Pregnenolone | Progesterone | 0.4 | - | [3] |

| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | 0.3 | - | [3] | |

| Dehydroepiandrosterone (DHEA) | Androstenedione | 0.3 | - | [3] | |

| CYP17A1 | Progesterone (17α-hydroxylase activity) | 17α-Hydroxyprogesterone | - | - | [4][5] |

| 17α-Hydroxypregnenolone (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) | - | - | [6] | |

| CYP21A2 | Progesterone | 11-Deoxycorticosterone | 1.57 | 0.360 nmol/min/mg | [7] |

| 17α-Hydroxyprogesterone | 11-Deoxycortisol | 1.3 | 120 min⁻¹ (with cytochrome b5) | [8] | |

| CYP11B1 | 11-Deoxycortisol | Cortisol | - | 4.7 ± 0.7 nmol/mg protein/min (wild-type) | [9] |

The Sulfation of Cortisol: Formation of this compound

Once synthesized, cortisol can undergo further metabolism, including sulfation. This process primarily occurs in the liver and adrenal glands and is catalyzed by sulfotransferase enzymes (SULTs). The sulfation of cortisol at the 21-position results in the formation of cortisol 21-sulfate.

The key enzyme responsible for the sulfation of a wide range of steroids, including cortisol, is Sulfotransferase Family 2A Member 1 (SULT2A1) . This cytosolic enzyme utilizes a universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to transfer a sulfonate group to the hydroxyl group of the substrate.

The reaction is as follows: Cortisol + PAPS → Cortisol 21-Sulfate + PAP

Sulfation generally increases the water solubility of steroids, facilitating their excretion in urine. The expression and activity of SULT2A1 are regulated by various transcription factors, including Steroidogenic Factor 1 (SF1) and GATA-6.[10]

Quantitative Data: SULT2A1 Enzyme Kinetics

While SULT2A1 is known to sulfate cortisol, detailed kinetic data for this specific reaction is limited in the readily available literature. However, extensive kinetic studies have been performed on SULT2A1 with another key steroid substrate, dehydroepiandrosterone (DHEA).

| Enzyme | Substrate | Product | Km (μM) | Vmax | Source |

| SULT2A1 | Dehydroepiandrosterone (DHEA) | DHEA Sulfate | 3.8 | 130.8 pmol/min/mg protein | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cortisol and this compound biosynthesis.

In Vitro Cortisol Synthesis Assay Using Adrenal Cells

This protocol describes a method to measure the production of cortisol from adrenal cell lines, such as the human NCI-H295R cell line, which expresses all the necessary steroidogenic enzymes.

Materials:

-

NCI-H295R human adrenocortical carcinoma cell line

-

DMEM/F12 medium supplemented with serum and antibiotics

-

Cell culture plates (24-well or 48-well)

-

Stimulating agents (e.g., Forskolin, Angiotensin II, or ACTH)

-

Substrates (e.g., cholesterol, pregnenolone)

-

Steroid extraction solvent (e.g., diethyl ether or ethyl acetate)

-

LC-MS/MS system for steroid quantification

Procedure:

-

Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% cosmic calf serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[12]

-

Plating: Seed the cells in 24-well or 48-well plates at a suitable density and allow them to adhere and grow to approximately 80-90% confluency.

-

Stimulation and Substrate Addition:

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing the desired stimulating agent (e.g., 10 µM Forskolin) and/or precursor substrate (e.g., 10 µM pregnenolone).

-

Incubate for a specified period (e.g., 24-48 hours).

-

-

Sample Collection: Collect the cell culture supernatant.

-

Steroid Extraction:

-

To the collected supernatant, add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate.[13]

-

Vortex vigorously for 2 minutes and allow the phases to separate.

-

Freeze the aqueous layer in a dry ice/ethanol bath and decant the organic solvent phase into a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

-

Quantification:

SULT2A1 Activity Assay

This protocol outlines a method to determine the activity of SULT2A1 in converting cortisol to this compound using human liver cytosol or recombinant SULT2A1.

Materials:

-

Human liver cytosol or purified recombinant SULT2A1

-

Cortisol (substrate)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS, cofactor)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a deuterated cortisol analog)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer

-

Human liver cytosol (e.g., 20-100 µg protein) or a known amount of recombinant SULT2A1

-

Cortisol at various concentrations (to determine kinetic parameters)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding PAPS (e.g., 20 µM final concentration).[16]

-

Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation:

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Quantification: Analyze the formation of this compound using a validated LC-MS/MS method.

LC-MS/MS Quantification of Cortisol and this compound

This protocol provides a general workflow for the simultaneous quantification of cortisol and this compound in biological samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Extract the steroids from the biological matrix (cell culture supernatant, plasma, urine) as described in the protocols above.

-

Chromatographic Separation:

-

Inject the reconstituted extract onto a suitable reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[17]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or using high-resolution accurate mass for an Orbitrap or Q-TOF instrument.

-

Optimize the specific precursor-to-product ion transitions for cortisol and this compound, as well as their corresponding internal standards.

-

Example transitions (positive ion mode):

-

Cortisol: m/z 363.2 → 121.1

-

This compound (negative ion mode): m/z 441.2 → 97.0

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cortisol and this compound.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Figure 1: The biosynthetic pathway of cortisol from cholesterol, highlighting the subcellular locations of the enzymatic steps.

Figure 2: The sulfation of cortisol to cortisol 21-sulfate catalyzed by SULT2A1 in the cytosol.

Figure 3: A generalized experimental workflow for the in vitro study of cortisol biosynthesis.

References

- 1. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxylation and lyase reactions of steroids catalyzed by mouse cytochrome P450 17A1 (Cyp17a1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP21A2 Deficiency | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arborassays.com [arborassays.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human liver cytosolic sulfotransferase 2A1-dependent dehydroepiandrosterone sulfation assay by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enzymatic Landscape of Cortisol Sulfate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisol, a primary glucocorticoid, plays a pivotal role in a multitude of physiological processes. Its metabolic inactivation is crucial for maintaining homeostasis, and one of the key pathways is sulfation to form cortisol sulfate. This technical guide provides an in-depth exploration of the enzymes responsible for this biotransformation. The primary catalysts belong to the cytosolic sulfotransferase (SULT) superfamily, with a particular focus on SULT2A1. This document summarizes the current understanding of the enzymatic players, their tissue-specific expression, and the intricate signaling pathways that govern their activity. Furthermore, it presents detailed experimental protocols for the assessment of cortisol sulfotransferase activity, offering a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Introduction to Cortisol Sulfation

Sulfation is a critical phase II detoxification process that increases the water solubility of various endogenous and xenobiotic compounds, facilitating their excretion. In the context of steroid hormones, sulfation not only serves as a mechanism for inactivation and elimination but also creates a reservoir of inactive hormone precursors that can be reactivated by sulfatases. The conversion of cortisol to cortisol 21-sulfate is a key step in its metabolism, primarily occurring in the liver and adrenal glands.[1][2] Understanding the enzymes that mediate this reaction is fundamental for elucidating the regulation of glucocorticoid activity and for the development of therapeutic agents that may modulate this pathway.

Key Enzymes in Cortisol Sulfation

The enzymatic sulfation of cortisol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. While several SULT isoforms have been identified, their substrate specificities vary.

Sulfotransferase 2A1 (SULT2A1)

SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST), is the primary enzyme implicated in the sulfation of a wide range of steroids.[3][4] While its principal endogenous substrate is dehydroepiandrosterone (DHEA), evidence suggests that SULT2A1 also possesses the capacity to sulfate other hydroxysteroids, including cortisol.[5][6] The enzyme is highly expressed in the human liver and adrenal glands, key sites of steroid metabolism.[3][7]

Other Sulfotransferase Isoforms

While SULT2A1 is the main candidate, other SULT isoforms have been investigated for their potential role in cortisol metabolism.

-

SULT1A1: This isoform is one of the most abundant SULTs in the human liver and is known to sulfate a variety of phenolic compounds.[5][8] Its specific activity towards cortisol is not as well-defined as that of SULT2A1.

-

SULT1E1: This enzyme, also known as estrogen sulfotransferase, displays high affinity for estrogens. Studies have indicated that SULT1E1 does not sulfonate cortisol.[9][10][11]

Quantitative Data on Sulfotransferase Expression and Kinetics

The tissue-specific expression levels of SULT enzymes and their kinetic parameters are crucial for understanding their physiological relevance in cortisol metabolism.

Expression of Major SULT Isoforms in Human Tissues

The following table summarizes the expression levels of key SULT isoforms in human liver and adrenal glands, the primary sites for cortisol sulfation.

| SULT Isoform | Liver Expression (ng/mg cytosol protein) | Adrenal Gland Expression | Key Substrates | Reference |

| SULT1A1 | 420 - 4900 (>50% of total SULTs) | Present | Phenolic compounds, Catecholamines | [5][8] |

| SULT1A3 | Absent | Present | Dopamine | [5][8] |

| SULT1B1 | Present (minor form) | Not well characterized | Thyroid hormones | [5][8] |

| SULT1E1 | Present (minor form) | Present | Estrogens | [5][8][9] |

| SULT2A1 | 27% of total SULTs | Highly expressed | DHEA, Androsterone, Bile acids | [3][5][7][8] |

Kinetic Parameters of SULT2A1

While extensive kinetic data is available for SULT2A1 with DHEA as a substrate, specific kinetic parameters for cortisol are less well-defined in the literature. The available data for DHEA provides a benchmark for comparison.

| Substrate | Apparent Km (μM) | Vmax (nmol/min/mg) | Reference |

| DHEA | 0.8 ± 0.3 | 245 ± 40 | [12] |

| Cortisol | Data not consistently reported | Data not consistently reported |

Note: The kinetic parameters for SULT2A1 can be influenced by the reaction conditions, including the concentration of the co-substrate PAPS.[12]

Signaling Pathways Regulating Cortisol Sulfation

The expression and activity of sulfotransferases are tightly regulated by a complex network of signaling pathways, primarily involving nuclear receptors. These receptors act as ligand-activated transcription factors that modulate the expression of target genes, including those encoding SULT enzymes.

Transcriptional Regulation of SULT2A1

The SULT2A1 gene is a target for several nuclear receptors, highlighting its central role in steroid and xenobiotic metabolism.

-

Glucocorticoid Receptor (GR): Glucocorticoids themselves can regulate the expression of SULT genes. The glucocorticoid receptor can directly or indirectly influence the transcription of SULT2A1, suggesting a feedback mechanism for cortisol metabolism.[13][14][15][16][17]

-

Pregnane X Receptor (PXR): Activated by a wide range of xenobiotics and endogenous compounds, PXR is a key regulator of drug-metabolizing enzymes, including SULT2A1.[18][19]

-

Liver X Receptor α (LXRα): This nuclear receptor, involved in cholesterol and lipid homeostasis, has been shown to positively regulate SULT2A1 gene expression.[1]

-

Constitutive Androstane Receptor (CAR): Similar to PXR, CAR is activated by various xenobiotics and regulates the expression of detoxification enzymes, including SULT2A1.[18][19]

-

Other Transcription Factors: Steroidogenic Factor 1 (SF1) and GATA-6 have also been identified as positive regulators of SULT2A1 transcription in the human adrenal gland.[20]

Experimental Protocols

Accurate measurement of cortisol sulfotransferase activity is essential for studying its regulation and for screening potential inhibitors or inducers. Below are detailed methodologies for key experiments.

Radioisotopic Assay for Cortisol Sulfotransferase Activity

This method relies on the transfer of a radiolabeled sulfate group from [35S]PAPS to cortisol.

Materials:

-

Enzyme source (e.g., human liver cytosol, recombinant SULT enzyme)

-

Cortisol

-

[35S]3'-phosphoadenosine-5'-phosphosulfate ([35S]PAPS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

Dithiothreitol (DTT)

-

Stop Solution: 0.1 M Barium acetate

-

Barium hydroxide

-

Zinc sulfate

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 50-100 µL.

-

Add the following components in order:

-

Assay Buffer

-

DTT (final concentration 1-2 mM)

-

Enzyme source (e.g., 10-50 µg of cytosolic protein)

-

Cortisol (dissolved in a suitable solvent like ethanol or DMSO, with the final solvent concentration kept below 1%). Vary the cortisol concentration to determine kinetic parameters.

-

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding [35S]PAPS (final concentration ~1 µM).

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Stop Solution.

-

Add 50 µL of 0.1 M barium hydroxide and 50 µL of 0.1 M zinc sulfate to precipitate the unreacted [35S]PAPS.

-

Vortex the tubes and centrifuge at high speed for 5-10 minutes.

-

Transfer a known volume of the supernatant (containing the [35S]this compound) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [35S]PAPS.

HPLC-Based Assay for Cortisol Sulfotransferase Activity

This method offers a non-radioactive alternative for quantifying the formation of this compound.

Materials:

-

Enzyme source

-

Cortisol

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Assay Buffer (as above)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

Internal standard (e.g., another steroid not present in the sample)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 reversed-phase HPLC column

Procedure:

-

Perform the enzymatic reaction as described in the radioisotopic assay (steps 1-5), but using non-radiolabeled PAPS.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate cortisol and this compound using a suitable gradient of mobile phase (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the compounds using a UV detector (e.g., at 245 nm for cortisol) or a mass spectrometer.[21]

-

Quantify the amount of this compound formed by comparing its peak area to a standard curve generated with authentic this compound.

References

- 1. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. "Analysis of the Structural and Kinetic Properties of SULT2A1 Induced b" by Ian Thomas Cook [digitalcommons.library.uab.edu]

- 7. Functional Expression of All Human Sulfotransferases in Fission Yeast, Assay Development, and Structural Models for Isoforms SULT4A1 and SULT6B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paradigms of Sulfotransferase Catalysis: THE MECHANISM OF SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of rat hepatic hydroxysteroid sulfotransferase (SULT2-40/41) gene expression by glucocorticoids: evidence for a dual mechanism of transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of sulfotransferase gene expression by glucocorticoid hormones and xenobiotics in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Concentration of Cortisol Sulfate in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of cortisol sulfate in humans, detailed methodologies for its quantification, and an exploration of its biochemical context. This compound (or cortisol 21-sulfate) is a significant metabolite of cortisol, the primary glucocorticoid hormone in humans. The sulfation of cortisol increases its water solubility, facilitating its transport and excretion. Understanding the physiological levels of this conjugate is crucial for research into adrenal function, steroid metabolism, and various pathological conditions.

Physiological Concentrations of this compound

Quantitative data on this compound levels are predominantly available for plasma, with limited specific data for other matrices like urine and saliva. The following table summarizes the available data for this compound in healthy human adults. For comparative purposes, typical reference ranges for the parent hormone, cortisol, are also provided.

| Analyte | Matrix | Population | Time of Day | Concentration Range | Units | Citation |

| Cortisol 21-Sulfate | Plasma | Men (n=21) | 8 AM | 760 - 1,220 | ng/100 mL | [1] |

| 4 PM - 5 PM | 380 - 760 | ng/100 mL | [1] | |||

| Plasma | Women (n=21) | 8 AM | 610 - 880 | ng/100 mL | [1] | |

| 4 PM - 5 PM | 300 - 510 | ng/100 mL | [1] | |||

| Cortisol (Total) | Serum/Plasma | Adults | ~ 8 AM | 5 - 25 | µg/dL | [2] |

| ~ 4 PM | 3 - 13 | µg/dL | [3] | |||

| Cortisol (Free) | Saliva | Adults | Morning | 10.2 - 27.3 | ng/mL | [4] |

| Night | 2.2 - 4.1 | ng/mL | [4] | |||

| Cortisol (Free) | Urine (24h) | Adults | 24-hour | 10 - 55 | µ g/day | [4] |

Note: Direct quantitative reference ranges for this compound in urine and saliva are not well-established in the literature. Studies have identified various sulfated metabolites of cortisol in urine, but typically report on their excretion rates relative to other metabolites rather than providing specific concentration ranges.[5] Sulfate conjugates, as a group, are excreted more slowly than glucuronide conjugates.[5]

Biochemical Pathway: Cortisol Synthesis and Sulfation

Cortisol production is regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis. The metabolism of cortisol into this compound is a key step in its inactivation and elimination pathway.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a complex set of interactions between the hypothalamus, pituitary gland, and adrenal glands that regulates the stress response and cortisol production.[6] A stressor triggers the hypothalamus to release corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[7] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol.[7] Cortisol itself exerts negative feedback on both the hypothalamus and pituitary to suppress CRH and ACTH production, thus regulating its own levels.[7]

References

- 1. Corticosteroids in human blood: IX. Evidence for adrenal secretion of sulfate-conjugated cortisol, 11 beta,17 alpha-dihydroxy-4-pregnene-3,20-dione-21-yl-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mountsinai.org [mountsinai.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Cortisol Test: Understanding High vs. Low Cortisol Levels [webmd.com]

- 5. Studies on steroid conjugates: IX. Urinary excretion of sulfate conjugated metabolites of cortisol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sceti.co.jp [sceti.co.jp]

- 7. New reference intervals for cortisol, cortisol binding globulin and free cortisol index in women using ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Cortisol Sulfate: A Technical Guide for Researchers

An In-depth Exploration of its Core Biological Functions, Measurement, and Significance

For Researchers, Scientists, and Drug Development Professionals

Cortisol sulfate, a sulfated metabolite of the primary glucocorticoid cortisol, has long been considered an inactive byproduct destined for excretion. However, emerging evidence challenges this traditional view, suggesting a more nuanced and potentially active role for this steroid conjugate in human physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's primary biological function, with a focus on its unique interactions, potential signaling pathways, and relevance in various physiological and pathological states.

Core Concepts: Synthesis, Metabolism, and Unique Binding Properties

This compound (Cortisol-21-sulfate) is synthesized from cortisol primarily in the liver and adrenal glands through the action of sulfotransferase enzymes, particularly cortisol sulfotransferase.[1] This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 21-hydroxyl group of cortisol.

While cortisol exerts its well-known effects by binding to glucocorticoid (GR) and mineralocorticoid receptors (MR), this compound exhibits a distinct binding profile. Notably, it does not bind to these classical steroid receptors. Instead, its primary known biological function is mediated through its specific, high-affinity binding to an intracellular corticosteroid-binding globulin (CBG)-like protein , often referred to as intracellular transcortin.[2] This selective interaction is a cornerstone of its unique physiological role, distinguishing it from its parent compound.

dot graph { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Cortisol [fillcolor="#4285F4"]; PAPS [label="PAPS\n(3'-phosphoadenosine-5'-phosphosulfate)", fillcolor="#FBBC05"]; Cortisol_Sulfate [label="this compound", fillcolor="#EA4335"]; Cortisol_Sulfotransferase [label="Cortisol Sulfotransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PAP [label="PAP\n(3',5'-ADP)", fillcolor="#FBBC05"];

Cortisol -- Cortisol_Sulfotransferase; PAPS -- Cortisol_Sulfotransferase; Cortisol_Sulfotransferase -> Cortisol_Sulfate; Cortisol_Sulfotransferase -> PAP; } Figure 1: Enzymatic Synthesis of this compound.

The Primary Biological Function: A Paradigm Shift

The preferential binding of this compound to intracellular transcortin, rather than to GR or MR, suggests a departure from the classical genomic actions of cortisol. The precise downstream consequences of this binding are an active area of research, but several hypotheses have been proposed:

-

Intracellular Reservoir and Local Delivery: this compound may serve as an intracellular, inactive reservoir of cortisol. Upon cellular demand, the sulfate group could be cleaved by steroid sulfatases, releasing free cortisol to act locally on GRs. This mechanism would allow for fine-tuned, tissue-specific regulation of glucocorticoid activity, independent of circulating free cortisol levels.

-

Modulation of Intracellular Transcortin Function: The binding of this compound may directly modulate the function of intracellular transcortin. While the exact roles of intracellular transcortin are still being elucidated, it may be involved in regulating intracellular steroid concentrations and protecting them from metabolic degradation.[3]

-

Direct Signaling via a Novel Pathway: It is plausible that the this compound-intracellular transcortin complex initiates a novel, non-genomic signaling cascade that is independent of the classical glucocorticoid pathway. The nature of such a pathway remains to be discovered.

Quantitative Data Summary

Quantitative data on this compound are still emerging. The following tables summarize available information on its binding affinity and reported concentrations in various biological fluids.

| Binding Interaction | Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |

| This compound Binding | This compound | Intracellular Transcortin-like binder | Preferential binding, specific Kd not widely reported | [2] |

| Cortisol Binding | Cortisol | Corticosteroid-Binding Globulin (CBG) | ~45 nM (uncleaved) | [4][5] |

| ~442 nM (elastase-cleaved) | [4][5] |

| Biological Fluid | Analyte | Concentration Range | Context | Reference |

| Amniotic Fluid | Cortisol | < 40 ng/mL (<34 weeks gestation) | Normal Pregnancy | [6] |

| Rises at 35-40 weeks | [6] | |||

| > 60 ng/mL associated with fetal lung maturity | [6] | |||

| Cord Blood | Cortisol | 4.67 ± 0.60 µ g/100 mL (elective C-section, no labor) | Parturition | [7] |

| 7.43 ± 0.29 µ g/100 mL (vaginal delivery, spontaneous labor) | [7] | |||

| Cortisol | 325 ± 134 nmol/L (no infection) | Preterm infants | [8] | |

| 519 ± 158 nmol/L (with amniotic fluid infection) | [8] | |||

| Cerebrospinal Fluid (CSF) | This compound | Levels are ~0.15% of those in blood | Healthy Adults | [9] |

| DHEAS | Higher than DHEA despite reduced penetration | Healthy Adults | [9] | |

| Adrenal Tumors | DHEAS | Lower in adrenal Cushing's syndrome vs. Cushing's disease | Adrenal Pathology | [10] |

| Cortisol | Elevated in functional adrenal carcinomas | Adrenal Pathology | [11] |

Physiological and Pathophysiological Significance

Fetal Development and Parturition

The fetal adrenal gland is a key player in development and the initiation of birth. While much of the focus has been on cortisol and DHEAS, the presence of this compound in fetal circulation suggests a potential role. It is hypothesized that this compound may contribute to the maturation of fetal organs, such as the lungs, either directly or by acting as a local source of free cortisol.[12]

Central Nervous System (CNS)

This compound is present in the cerebrospinal fluid, although at much lower concentrations than in the blood.[9] Its ability to cross the blood-brain and blood-CSF barriers, and the expression of intracellular CBG in the brain, suggest a potential neuromodulatory role.[1][13] Given that glucocorticoids have profound effects on the brain, this compound might be involved in processes such as neuroinflammation and the stress response, though its specific actions remain to be elucidated.[14]

Adrenal Tumors

The steroid profile, including sulfated steroids, is altered in adrenal tumors. In adrenal Cushing's syndrome, DHEAS levels are typically suppressed. In contrast, some adrenal carcinomas can produce significant amounts of various steroids, including their sulfated forms. The measurement of this compound and other sulfated steroids may serve as a potential biomarker for the diagnosis and prognosis of adrenal tumors.[10]

Experimental Protocols

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of this compound, offering high specificity and sensitivity.

Principle: This method involves the separation of this compound from other analytes in a biological sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Methodology Outline:

-

Sample Preparation:

-

For plasma or serum: Protein precipitation is performed, typically with a cold organic solvent like acetonitrile or methanol.

-

For urine: A "dilute-and-shoot" approach or solid-phase extraction (SPE) can be used for sample cleanup and concentration.

-

An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample prior to processing to correct for matrix effects and variations in extraction efficiency.

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is commonly used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other steroids and interfering substances.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in negative ion mode is typically used to generate ions of this compound.

-

Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of this compound and one or more specific product ions generated by its fragmentation.

-

Cortisol Sulfotransferase Assay

This assay measures the activity of the enzyme responsible for the synthesis of this compound.

Principle: The assay quantifies the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to cortisol, catalyzed by cortisol sulfotransferase present in a tissue extract (e.g., liver cytosol).

Methodology Outline:

-

Preparation of Tissue Extract:

-

Homogenize the tissue (e.g., liver) in a suitable buffer.

-

Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Tissue cytosol (enzyme source)

-

Cortisol (substrate)

-

[³⁵S]PAPS (radiolabeled co-substrate)

-

Buffer (to maintain optimal pH)

-

Magnesium chloride (as a cofactor)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution that precipitates the unreacted [³⁵S]PAPS (e.g., a solution containing barium and lead acetate).

-

-

Quantification:

-

Centrifuge the mixture to pellet the precipitate.

-

Measure the radioactivity in the supernatant, which contains the [³⁵S]this compound product, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

-

Future Directions and Conclusion

The understanding of this compound's biological function is undergoing a significant evolution. Moving beyond its classification as a mere inactive metabolite, research is beginning to uncover its potential as a modulator of intracellular glucocorticoid availability and a participant in unique signaling pathways. For researchers and drug development professionals, this opens up new avenues of investigation:

-

Therapeutic Targeting: Could modulating the activity of cortisol sulfotransferase or steroid sulfatases provide a novel approach to treating conditions associated with glucocorticoid dysregulation?

-

Biomarker Development: Can this compound serve as a more specific and sensitive biomarker for certain adrenal disorders or neuroinflammatory conditions?

-

Understanding Fetal Programming: What is the precise role of this compound in fetal development, and how might its dysregulation contribute to adult disease?

References

- 1. New insights into corticosteroid-binding globulin and glucocorticoid delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenal steroids in the brain: role of the intrinsic expression of corticosteroid-binding globulin (CBG) in the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences | PLOS One [journals.plos.org]

- 6. Total cortisol in amniotic fluid and fetal lung maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cortisol levels in umbilical cord plasma in relation to labor and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The relationship of umbilical cord plasma cortisol levels to amniotic fluid infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central Nervous System (CNS) Delivery of Glucocorticoids Is Fine-Tuned by Saturable Transporters at the Blood-CNS Barriers and Nonbarrier Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct serum steroid profiles between adrenal Cushing syndrome and Cushing disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cushing syndrome due to adrenal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cortisol in amniotic fluid and cord blood in relation to prenatal betamethasone load and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters [frontiersin.org]

- 14. Neuroprotective-neurotrophic effect of endogenous dehydroepiandrosterone sulfate during intense stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cortisol Sulfate in Adrenal Gland Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of cortisol sulfate in the intricate workings of the adrenal gland. While the sulfation of dehydroepiandrosterone (DHEA) to DHEA-sulfate (DHEAS) by the sulfotransferase SULT2A1 is a well-documented and quantitatively significant pathway in the adrenal cortex, the sulfation of cortisol and its physiological implications have been less thoroughly investigated. This document synthesizes current knowledge on the enzymatic basis of cortisol sulfation, its secretion from the adrenal gland, its potential biological activities, and the analytical methodologies required for its study. Particular attention is given to the potential role of this compound as a modulator of adrenal steroidogenesis and as a biomarker in adrenal pathologies.

Introduction: Beyond Cortisol as the Primary Glucocorticoid

The adrenal cortex is a pivotal endocrine organ responsible for the synthesis of a spectrum of steroid hormones, including glucocorticoids, mineralocorticoids, and adrenal androgens. Cortisol, the principal human glucocorticoid, is essential for regulating a wide array of physiological processes, including metabolism, immune function, and the stress response[1][2][3][4]. Its production in the zona fasciculata is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis through the action of adrenocorticotropic hormone (ACTH)[5][6][7][8][9][10].

Traditionally, the biological activity of cortisol is attributed to its binding to the glucocorticoid receptor (GR). However, the adrenal gland also engages in extensive phase II metabolism of its steroid products, with sulfation being a key modification. This guide focuses on a less-explored metabolite, this compound, and its emerging role in adrenal gland function.

The Enzymatic Machinery of Cortisol Sulfation in the Adrenal Gland

The sulfation of steroids is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor.

The Prominent Role of SULT2A1

The human adrenal gland exhibits high expression of the cytosolic sulfotransferase SULT2A1[11][12]. This enzyme is predominantly localized in the zona reticularis and is the primary catalyst for the sulfation of DHEA to DHEAS, the most abundant circulating steroid hormone[13]. While DHEA is the preferred substrate for SULT2A1, this enzyme is known to have broad substrate specificity, and evidence suggests it may also be involved in the sulfation of other hydroxysteroids[14][15][16].

The "Cortisol Sulfotransferase"

An enzyme specifically designated as "cortisol sulfotransferase" (EC 2.8.2.18) has been identified, catalyzing the formation of cortisol-21-sulfate[17]. However, its distinct molecular identity and its relationship to other SULT isoforms within the human adrenal gland are not yet fully elucidated. It is plausible that SULT2A1, or another yet-to-be-characterized adrenal sulfotransferase, is responsible for this activity.

Regulation of Adrenal Sulfotransferase Activity

The expression of SULT2A1 in the adrenal gland is under the transcriptional control of steroidogenic factor 1 (SF1) and GATA-6, key regulators of adrenal development and function[11][12][18]. While ACTH is the primary secretagogue for cortisol, its direct regulatory effect on cortisol sulfation is not well-defined. However, in conditions of ACTH-dependent Cushing's syndrome, levels of DHEAS can be normal or elevated, suggesting an indirect influence of ACTH on adrenal sulfation capacity[13]. Conversely, in cortisol-producing adrenal adenomas where ACTH is suppressed, DHEAS levels are typically low[19][20].

Secretion and Circulating Levels of this compound

Evidence confirms that the adrenal gland secretes cortisol-21-sulfate directly into circulation. Studies have demonstrated significantly higher concentrations of this compound in adrenal vein plasma compared to peripheral blood, indicating its origin from the adrenal cortex.

Quantitative Data on Cortisol and this compound Levels

The following table summarizes available data on the circulating levels of cortisol and this compound in different physiological and pathological states. It is important to note that data on intra-adrenal concentrations are limited.

| Analyte | Condition | Matrix | Concentration Range | Citation |

| Cortisol | Normal (AM) | Plasma | 5-25 µg/dL | [10] |

| Cortisol | Normal (PM) | Plasma | 2.5-12.5 µg/dL | [10] |

| This compound | Normal | Adrenal Vein Plasma | 20-40 times higher than peripheral | [21] |

| This compound | Cushing's Syndrome (Adrenal Hyperplasia) | Adrenal Vein Plasma | Markedly elevated | [21] |

| This compound | Cushing's Syndrome (Adrenal Adenoma) | Adrenal Vein Plasma | Markedly elevated | [21] |

Biological Role of this compound in Adrenal Function

The precise physiological role of this compound within the adrenal gland is an active area of investigation. Several hypotheses are currently being explored.

A Ligand for Intracellular Transcortin

This compound has been identified as a specific ligand for intracellular transcortin (corticosteroid-binding globulin, CBG)[2][22]. Transcortin is also present within adrenal cells. The binding of this compound to intracellular transcortin may represent a mechanism for modulating the intracellular availability of free cortisol or could trigger a novel signaling pathway.

A Modulator of Adrenal Steroidogenesis

The sulfation of cortisol may serve as a mechanism to regulate the local concentration of active glucocorticoids within the adrenal cortex, thereby influencing steroidogenic pathways through feedback mechanisms.

A Precursor for Other Metabolites

This compound could potentially be a substrate for other enzymes, leading to the formation of novel steroid metabolites with distinct biological activities.

Direct Biological Activity

Some studies suggest that sulfated steroids, including this compound, may exert direct biological effects, potentially through non-genomic mechanisms[2].

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The interaction between this compound and intracellular transcortin is a key area of interest. The downstream consequences of this binding are yet to be fully elucidated but may involve alterations in gene expression or non-genomic signaling cascades within adrenal cells.

Experimental Workflow for Investigating this compound Function

A typical workflow to investigate the role of this compound in adrenal cell function would involve several key steps, from cell culture to functional assays.

Experimental Protocols

Protocol for Cortisol and this compound Analysis in Adrenal Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of cortisol and this compound from adrenal tissue.

1. Tissue Homogenization:

-

Weigh frozen adrenal tissue (~50-100 mg).

-

Homogenize the tissue in ice-cold phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors.

2. Steroid Extraction:

-

To the tissue homogenate, add a mixture of organic solvents (e.g., ethyl acetate/iso-octane) to precipitate proteins and extract steroids.

-

Vortex vigorously and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing unconjugated steroids (including cortisol).

-

For this compound, a solid-phase extraction (SPE) protocol is recommended for the aqueous layer.

3. Solid-Phase Extraction (SPE) for this compound:

-

Condition an anion exchange SPE cartridge with methanol and then water.

-

Load the aqueous phase from the initial extraction onto the cartridge.

-

Wash the cartridge with water and then a low-concentration organic solvent to remove unbound contaminants.

-

Elute the sulfated steroids with a high-concentration organic solvent containing an appropriate counter-ion.

4. LC-MS/MS Analysis:

-

Reconstitute the dried extracts in a suitable mobile phase.

-

Inject the samples onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid or ammonium acetate).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for cortisol and this compound should be optimized.

In Vitro Sulfotransferase Activity Assay

This assay measures the ability of an enzyme preparation (e.g., adrenal cytosol) to sulfate cortisol.

1. Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Adrenal cytosolic protein (as the enzyme source).

-

Cortisol (as the substrate).

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

2. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

3. Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.

4. Analysis:

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound using LC-MS/MS as described above.